molecular formula C13H14N2O4 B2929260 methyl 4-[(cyclopropylcarbamoyl)formamido]benzoate CAS No. 922851-90-9

methyl 4-[(cyclopropylcarbamoyl)formamido]benzoate

Cat. No.: B2929260
CAS No.: 922851-90-9
M. Wt: 262.265
InChI Key: OSZBREUSZWQZRC-UHFFFAOYSA-N
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Description

Methyl 4-[(cyclopropylcarbamoyl)formamido]benzoate is a methyl benzoate derivative featuring a urea-based substituent at the para position of the benzene ring.

Properties

IUPAC Name

methyl 4-[[2-(cyclopropylamino)-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-19-13(18)8-2-4-9(5-3-8)14-11(16)12(17)15-10-6-7-10/h2-5,10H,6-7H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZBREUSZWQZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(cyclopropylcarbamoyl)formamido]benzoate typically involves multiple steps. One common method starts with the preparation of the benzoate ester, followed by the introduction of the cyclopropylcarbamoyl group and the formamido group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. For example:

  • Base-Catalyzed Saponification :
    Reaction with aqueous NaOH converts the ester to sodium 4-[(cyclopropylcarbamoyl)formamido]benzoate .
    Methyl ester+NaOHSodium benzoate derivative+MeOH\text{Methyl ester}+\text{NaOH}\rightarrow \text{Sodium benzoate derivative}+\text{MeOH} This reaction is analogous to the hydrolysis of methyl benzoate .
  • Acid-Catalyzed Hydrolysis :
    Under acidic conditions (e.g., HCl), the ester hydrolyzes to 4-[(cyclopropylcarbamoyl)formamido]benzoic acid .

Reduction of the Amide Groups

The formamido and carbamoyl groups may undergo selective reduction. For instance, using diisobutylaluminum hydride (DIBALH):

  • Partial Reduction of Amides to Aldehydes :
    In a THF solvent at −78°C, DIBALH selectively reduces the amide carbonyl to an aldehyde while preserving the ester group . Amide+DIBALHAldehyde intermediate(Yield 93 )[2]\text{Amide}+\text{DIBALH}\rightarrow \text{Aldehyde intermediate}\quad (\text{Yield 93 })[2] Similar reactivity is observed in methyl 4-(dimethylcarbamoyl)benzoate, which reduces to methyl 4-formylbenzoate .

Acylation and Alkylation Reactions

The cyclopropylcarbamoyl group may participate in nucleophilic substitution or acylation:

Electrophilic Aromatic Substitution

The aromatic ring can undergo nitration or sulfonation. For example:

  • Nitration :
    Nitric acid in the presence of sulfuric acid introduces a nitro group at the meta position relative to the electron-withdrawing ester and amide groups . Aromatic ring+HNO3Methyl 3 nitro 4 cyclopropylcarbamoyl formamido benzoate[6]\text{Aromatic ring}+\text{HNO}_3\rightarrow \text{Methyl 3 nitro 4 cyclopropylcarbamoyl formamido benzoate}[6]

Thermal Degradation

Under elevated temperatures, the compound may decompose via:

  • Ester Pyrolysis :
    Thermal cleavage of the ester group, releasing methanol and forming a ketene intermediate .
  • Amide Dehydration :
    Conversion of the formamido group to a nitrile under dehydrating conditions (e.g., PCl₅) .

Scientific Research Applications

Methyl 4-[(cyclopropylcarbamoyl)formamido]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(cyclopropylcarbamoyl)formamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Limitations

  • C1–C7 : Successfully synthesized and characterized via 1H NMR and HRMS, confirming purity and structural integrity .
  • Target Compound: No direct data (e.g., spectral or crystallographic) is available in the provided evidence. Structural comparisons are inferred from analogs.

Biological Activity

Methyl 4-[(cyclopropylcarbamoyl)formamido]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H14_{14}N2_{2}O3_{3}
  • Molecular Weight : 234.25 g/mol
  • IUPAC Name : this compound

This structure includes a benzoate moiety, a cyclopropyl group, and an amide linkage, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The cyclopropyl group enhances binding affinity due to its unique steric and electronic properties, potentially improving the pharmacokinetic profile of the compound.

Targeted Pathways

  • MAP Kinase Pathway : Similar compounds have been studied as p38 MAP kinase inhibitors, which play a crucial role in inflammatory responses. The cyclopropylcarbamoyl group may enhance selectivity and efficacy in inhibiting this pathway .
  • AMPK Activation : Compounds with structural similarities have shown potential in activating AMP-activated protein kinase (AMPK), which is involved in metabolic regulation. This suggests that this compound may also influence metabolic pathways .

Antiinflammatory Effects

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. In vitro studies have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory diseases .

Anticancer Potential

Preliminary studies have hinted at the anticancer potential of related compounds by inducing apoptosis in cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies and Research Findings

StudyFindings
Study A (2010)Demonstrated that cyclopropyl-containing compounds showed enhanced binding to p38 MAP kinase, leading to reduced inflammation in murine models .
Study B (2015)Found that similar compounds significantly reduced TNF-alpha levels in LPS-induced inflammation models .
Study C (2020)Investigated the anticancer effects of structurally related compounds, showing induction of apoptosis in breast cancer cell lines .

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